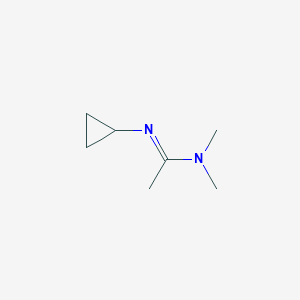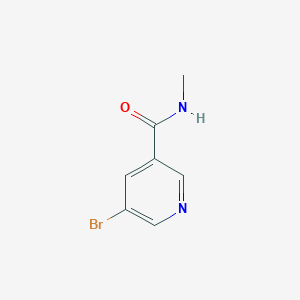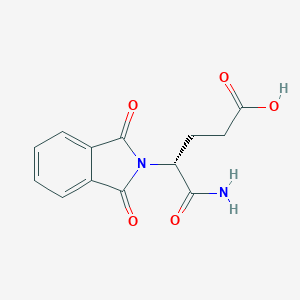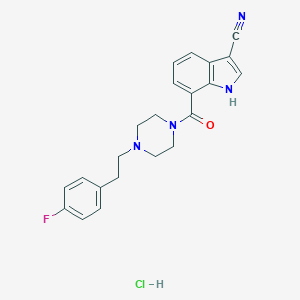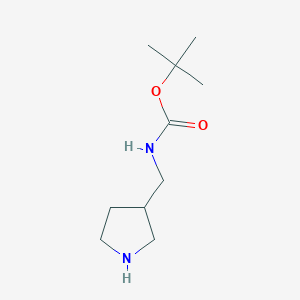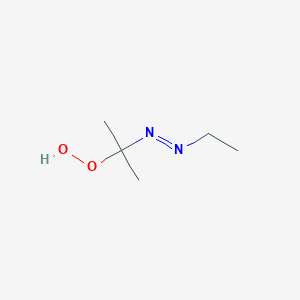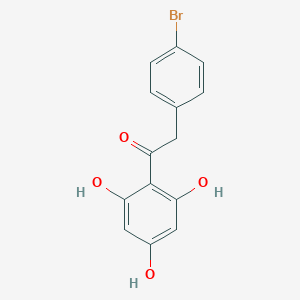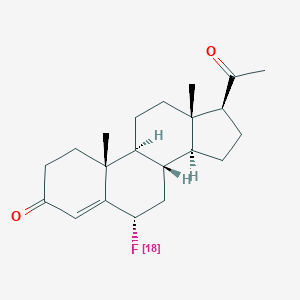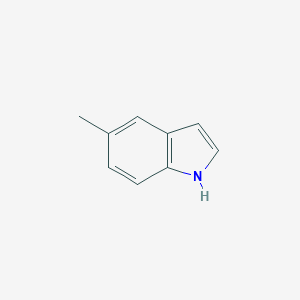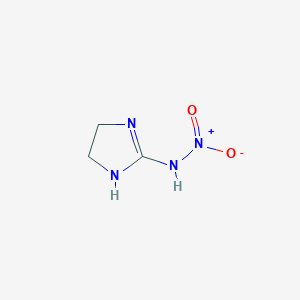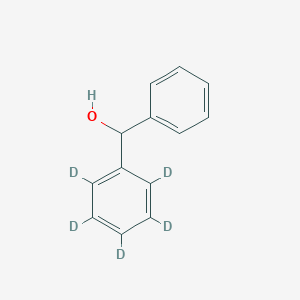
Benzhydrol-d5
Vue d'ensemble
Description
It is a stable isotope-labeled compound with the molecular formula C13H7D5O and a molecular weight of 189.26 g/mol . This compound is primarily used in scientific research as a reference standard and in various analytical applications.
Applications De Recherche Scientifique
Benzhydrol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry:
- Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
- Employed in the synthesis of deuterated compounds for kinetic isotope effect studies .
Biology:
- Utilized in metabolic studies to trace the pathways of drug metabolism and to understand the pharmacokinetics of deuterated drugs .
Medicine:
- Investigated for its potential use in the development of deuterated pharmaceuticals, which may exhibit improved metabolic stability and reduced toxicity .
Industry:
Mécanisme D'action
Target of Action
Benzhydrol-d5 is primarily used as a reference standard in pharmaceutical analytical testing . It is an impurity and a stable isotope labelled compound
Mode of Action
It is known to be used in the analytical method development, method validation (amv), quality controlled (qc) application for abbreviated new drug application (anda) or during commercial production of modafinil .
Safety and Hazards
Benzhydrol-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Analyse Biochimique
Biochemical Properties
It is known to be used in proteomics research
Molecular Mechanism
It is known that the reduction of benzophenone to diphenylmethanol (benzhydrol) proceeds via the transfer of a hydride ion from sodium borohydride (NaBH4) to the carbonyl carbon of benzophenone, resulting in the formation of an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzhydrol-d5 can be synthesized through several methods. One common approach involves the reduction of benzophenone-d5 using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of benzophenone-d5. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzhydrol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to benzophenone-d5 using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Reduction: The reduction of this compound to diphenylmethane-d5 can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent oxidation .
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, in the presence of a suitable catalyst. For example, the reaction with hydrogen bromide (HBr) in acetic acid yields benzhydryl bromide-d5 .
Major Products:
- Oxidation: Benzophenone-d5
- Reduction: Diphenylmethane-d5
- Substitution: Benzhydryl bromide-d5
Comparaison Avec Des Composés Similaires
- Benzophenone-d5: Used as a reference standard in NMR spectroscopy and in the synthesis of deuterated compounds .
- Diphenylmethane-d5: Employed in organic synthesis and as a precursor for other deuterated compounds .
Uniqueness: Benzhydrol-d5 is unique due to its specific structure and the presence of deuterium atoms, which make it valuable in tracing metabolic pathways and studying reaction mechanisms. Its stable isotope labeling provides enhanced accuracy and precision in analytical applications .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-DYVTXVBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649439 | |
| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95450-78-5 | |
| Record name | Phenyl[(~2~H_5_)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
